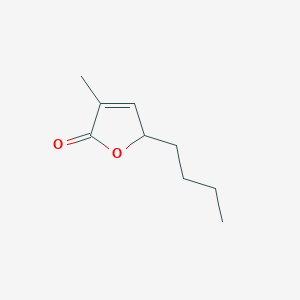
1H-benzimidazole;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings. It is known for its significant role in medicinal chemistry due to its diverse biological activities. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is widely used in various industrial applications, including as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole can be synthesized through the condensation reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. One efficient method involves using phosphoric acid as a homogeneous catalyst. The reaction typically occurs in methanol under thermal conditions, yielding 1-benzyl-2-phenyl-benzimidazole and its derivatives .
Industrial Production Methods: In industrial settings, the synthesis of 1H-benzimidazole often involves the use of polyphosphoric acid or sulfuric acid as catalysts. The reaction temperatures can reach up to 250–300°C .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield different substituted benzimidazoles.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which have significant pharmacological properties .
Aplicaciones Científicas De Investigación
1H-Benzimidazole and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their role in enzyme inhibition and as potential antimicrobial agents.
Medicine: Investigated for their anti-diabetic, anticancer, antiviral, and antiparasitic properties
Industry: Employed as corrosion inhibitors and in the production of polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-benzimidazole involves binding to specific molecular targets, such as enzymes or receptors. For example, in the treatment of diabetes, benzimidazole derivatives bind to an agonist in the active site of the 4ll1 protein, leading to its inactivation and beneficial effects during treatment . The compound can also interact with DNA, proteins, and other cellular components, disrupting their normal functions .
Comparación Con Compuestos Similares
1H-Benzimidazole is unique due to its versatile biological activities and its ability to form stable complexes with various metals. Similar compounds include:
Imidazole: Another heterocyclic compound with similar properties but a simpler structure.
Benzotriazole: Known for its corrosion inhibition properties.
Thiazole: Exhibits similar biological activities but contains sulfur in its ring structure
These compounds share some chemical properties with 1H-benzimidazole but differ in their specific applications and biological activities.
Propiedades
Número CAS |
54234-27-4 |
|---|---|
Fórmula molecular |
C7H9N2O4P |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
1H-benzimidazole;phosphoric acid |
InChI |
InChI=1S/C7H6N2.H3O4P/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H,(H,8,9);(H3,1,2,3,4) |
Clave InChI |
FURLICGGHHKVJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC=N2.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)


![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)






